

validated analytical method for Quizalofop-P enforcement

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Quizalofop-P

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Introduction

Quizalofop-P-ethyl is a systemic herbicide widely used for controlling grass weeds in various crops. It belongs to the aryloxy phenoxy-propionates chemical group and is the active component in commercial formulations like Torgy 5% EC [1]. As regulatory standards for pesticide residues become increasingly stringent globally, with limits such as 0.01 mg/kg under the Positive List System (PLS) in South Korea, robust analytical methods for its determination are essential for compliance monitoring and food safety [2].

This document provides detailed application notes and protocols for two validated analytical approaches: a single-analyte method using HPLC-UV for formulation analysis and a multi-residue LC-MS/MS method for determining quizalofop-ethyl residues in agricultural commodities.

HPLC-UV Method for Formulation Analysis

Method Overview

A novel, cost-effective HPLC-UV method has been developed and validated for the quantification of **quizalofop-p**-ethyl in commercial formulations. This method offers rapid analysis with minimal solvent consumption, making it suitable for quality control and routine analysis [3].

Experimental Protocol

2.2.1. Instrumentation and Conditions

- **Chromatograph:** High-Performance Liquid Chromatography system with UV detection
- **Column:** Reversed-Phase Brownlee C-18 (250 mm × 4.6 mm i.d.) [4]
- **Column Temperature:** 30°C [3]
- **Mobile Phase:** Acetonitrile and distilled water in 4:1 (v/v) ratio (80% acetonitrile) [3] [4]
- **Flow Rate:** 1.5 mL/min [3]
- **Detection Wavelength:** 260 nm [3]
- **Injection Volume:** 20 µL (typical for HPLC)
- **Run Time:** <10 minutes (rapid method)

2.2.2. Sample Preparation

- Accurately weigh an amount of the commercial formulation equivalent to approximately 50 mg of **quizalofop-p-ethyl**.
- Transfer to a 50 mL volumetric flask.
- Dilute to volume with acetonitrile and mix thoroughly.
- Further dilute as needed to fall within the calibrated range (2-10 mg/mL).
- Filter through a 0.45 µm PVDF or PTFE syringe filter prior to injection.

2.2.3. Standard Preparation

- Prepare a stock solution of high-purity **quizalofop-p-ethyl** standard in acetonitrile at approximately 1 mg/mL.
- Prepare working standards by appropriate dilution of the stock solution to concentrations of 2, 4, 6, 8, and 10 mg/mL.
- Inject each standard in triplicate to establish the calibration curve.

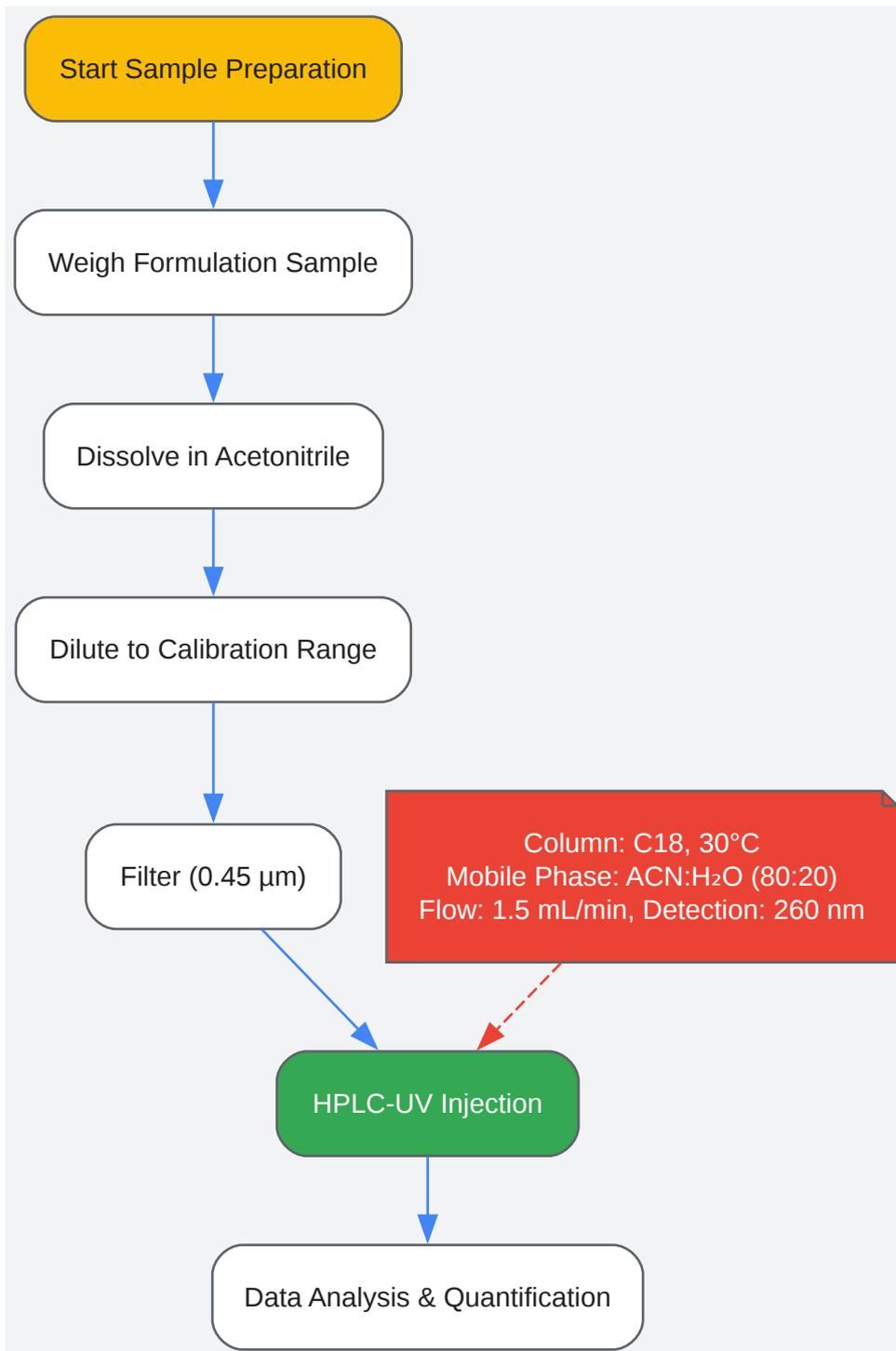
Method Validation

The method has been validated according to ICH guidelines [3]. The validation parameters are summarized in the table below:

*Table 1: Validation Parameters for the HPLC-UV Method of **Quizalofop-P-ethyl***

Validation Parameter	Result	Acceptance Criteria
Linearity Range	2 - 10 mg/mL (2000 - 10000 µg/mL) [4]	-
Regression Coefficient (R ²)	0.9971 [3]	R ² ≥ 0.995
Limit of Detection (LOD)	17.8 µg/mL [4]	-
Limit of Quantification (LOQ)	54.1 µg/mL [4]	-
Precision (Repeatability)	Relative Standard Deviation (RSD) < 1.5% [4]	RSD < 2%
Trueness (Recovery)	Data per ICH guidelines [3]	98-102%

The following diagram illustrates the workflow for the HPLC-UV method for formulation analysis:



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LC-MS/MS Method for Multi-Residue Analysis in Food

Method Overview

An advanced LC-MS/MS method has been developed for the simultaneous determination of quinalofop-ethyl, cyhalofop-butyl, and pyridate in complex agricultural matrices. This method is characterized by high sensitivity and selectivity, with quantification limits meeting the stringent 0.01 mg/kg requirement [2] [5].

Experimental Protocol

3.2.1. Instrumentation and Conditions

- **Chromatograph:** Liquid Chromatography system coupled with Tandem Mass Spectrometry (LC-MS/MS)
- **Ionization Source:** Electrospray Ionization (ESI), positive mode
- **Mass Analyzer:** Triple Quadrupole
- **Data Acquisition:** Multiple Reaction Monitoring (MRM)
- **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- **Mobile Phase A:** Water with 5 mM ammonium formate and 0.1% formic acid
- **Mobile Phase B:** Methanol or Acetonitrile
- **Gradient Program:** Linear gradient from 30% B to 95% B over 10 minutes
- **Flow Rate:** 0.3 mL/min
- **Column Temperature:** 40°C
- **Injection Volume:** 5 μ L

3.2.2. Sample Preparation (QuEChERS)

- **Homogenization:** Homogenize a representative sample of the agricultural commodity (e.g., brown rice, soybean, potato).
- **Weighing:** Weigh 10.0 g of homogenized sample (5.0 g for cereals and legumes) into a 50-mL Teflon centrifuge tube.
- **Hydration:** For dry samples (grains, legumes), add 5 mL of water and allow to hydrate for 30 minutes.
- **Extraction:** Add 20 mL of acetonitrile (10 mL for pre-hydrated samples) and shake vigorously for 1 minute.
- **Salting Out:** Add QuEChERS EN salts (4 g $MgSO_4$, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate) and shake manually for 1 minute.
- **Centrifugation:** Centrifuge at 4000 rpm for 5 minutes.
- **Clean-up:** Transfer 1.5 mL of the supernatant to a microtube containing 75 mg of Z-SEP+ sorbent.
- **Dispersive-SPE:** Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

- **Dilution:** Dilute the supernatant 1:1 with methanol.
- **Filtration:** Filter through a 0.2 µm PTFE syringe filter into an LC vial for analysis [2].

3.2.3. Calibration

- Prepare matrix-matched calibration standards by fortifying blank matrix extracts with working standard solutions.
- Use at least six concentration levels (e.g., 2.5, 5, 7.5, 10, 25, 50 ng/mL).
- The calibration curve should have a coefficient of determination (R^2) ≥ 0.999 [2].

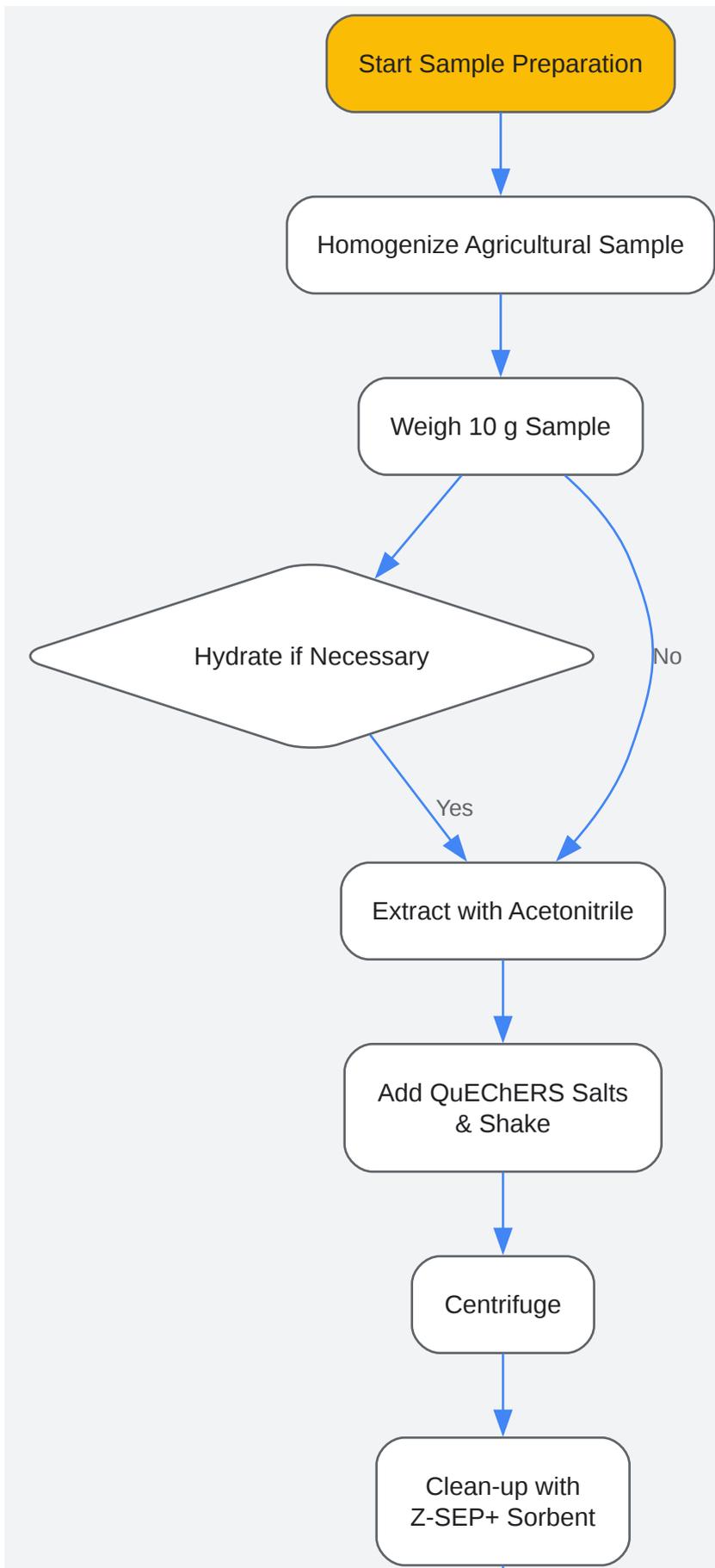
Method Validation

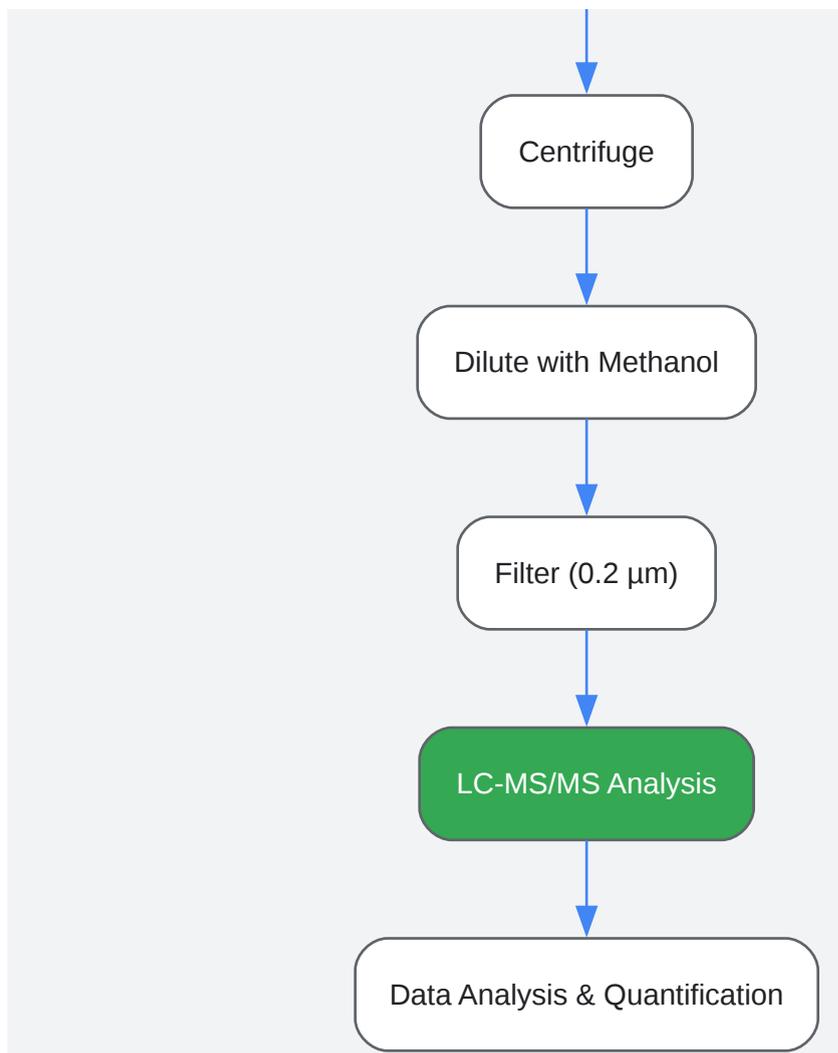
The multi-residue method was validated in five agricultural matrices (brown rice, soybean, potato, pepper, and mandarin). The results are summarized below:

Table 2: Validation Parameters for the LC-MS/MS Multi-Residue Method

Validation Parameter	Result	Acceptance Criteria
Linear Range	2.5 - 50 ng/mL (matrix-matched) [2]	-
Regression Coefficient (R^2)	≥ 0.999 [2]	$R^2 \geq 0.990$
Limit of Detection (LOD)	0.0075 mg/kg [2] [5]	-
Limit of Quantification (LOQ)	0.01 mg/kg [2] [5]	-
Accuracy (Recovery)	70 - 120% [2]	70 - 120%
Precision (RSD)	< 20% [2]	RSD < 20%

The following diagram illustrates the comprehensive workflow for the LC-MS/MS multi-residue analysis:





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Analytical Challenges and Solutions

Enantioselective Considerations

Commercial **quizalofop-P**-ethyl is formulated as the active (+)-enantiomer. However, analyses of environmental and food samples have shown a modification of the enantiomeric fraction, with the distomer (M-enantiomer) showing greater persistence in certain matrices like carrots (EFM = $7.6 \pm 0.1\%$) compared to the commercial formulation (EFM = $0.63 \pm 0.03\%$) [6]. For precise enantiomeric analysis, a chiral Lux Cellulose-2 column under polar organic mode is recommended [6].

Matrix Effects

Complex matrices from agricultural products can cause significant suppression or enhancement of ionization in LC-MS/MS. The use of **matrix-matched calibration** and effective clean-up with **Z-SEP+ sorbent** is critical to compensate for these effects and ensure accurate quantification [2].

Regulatory Compliance

Methods for determining pesticide residues must comply with international guidelines. The European Food Safety Authority (EFSA) has assessed confirmatory data for **quizalofop-P-ethyl** and related compounds, concluding that the intake from authorized uses is unlikely to present a risk to consumer health [7]. Analytical methods should be validated according to relevant guidelines such as ICH Q2(R1) for formulation analysis [3] and SANTE/11312/2021 for residue analysis [8].

Conclusion

The two methods detailed herein provide reliable and validated approaches for the determination of **quizalofop-P-ethyl** in different sample types. The HPLC-UV method offers a cost-effective solution for quality control of commercial formulations, while the LC-MS/MS method provides the necessary sensitivity and selectivity for monitoring residue levels in food commodities to ensure regulatory compliance and food safety.

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